Methyl 4-methylpiperidine-1-carboxylate
Overview
Description
Methyl 4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and receptor agonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antitubercular agents and protein kinase inhibitors.
Industry: The compound is used in the production of catalysts for asymmetric hydrogenation reactions.
Mechanism of Action
The mechanism of action of Methyl 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate
- Methyl isonipecotate
- Ethyl 4-piperidinecarboxylate
Uniqueness
Methyl 4-methylpiperidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and stability compared to other piperidine derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals and other organic compounds .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-7-3-5-9(6-4-7)8(10)11-2/h7H,3-6H2,1-2H3 |
InChI Key |
KSHVKVUIQGJXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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